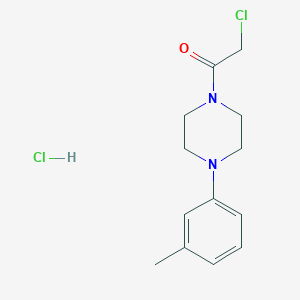

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl (-CO-CH2-Cl) group at the 1-position and a 3-methylphenyl substituent at the 4-position of the piperazine ring. The chloroacetyl group enhances reactivity, enabling further functionalization, while the 3-methylphenyl moiety may influence lipophilicity and receptor-binding affinity . Synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-11-3-2-4-12(9-11)15-5-7-16(8-6-15)13(17)10-14;/h2-4,9H,5-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPSGSSBSPETLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171517-89-7 | |

| Record name | 2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride typically involves the reaction of 4-(3-methylphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the chloroacetyl group.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups.

Oxidation Reactions: N-oxides.

Reduction Reactions: Secondary amines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Physical Properties

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water and organic solvents

- Melting Point: Varies based on purity and formulation

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly as an antipsychotic and anxiolytic agent. Research indicates that piperazine derivatives can exhibit significant activity against various central nervous system disorders.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of several piperazine derivatives, including this compound. The compound demonstrated a notable affinity for serotonin receptors, suggesting its potential use in treating schizophrenia and related disorders .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. A study published in Pharmaceutical Biology highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter systems. Its interaction with dopamine and serotonin receptors suggests potential applications in treating mood disorders.

Case Study: Serotonergic Activity

A recent investigation assessed the serotonergic activity of this compound using in vivo models. Results indicated that it could enhance serotonin levels in the brain, leading to anxiolytic effects similar to those seen with established antidepressants .

Synthesis and Derivative Development

The synthesis of this compound serves as a precursor for developing new derivatives with enhanced pharmacological properties. Researchers are exploring modifications to improve efficacy and reduce side effects.

Synthesis Overview

The synthesis typically involves:

- Reacting piperazine with chloroacetic acid.

- Substituting the aromatic ring to introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 3-methylphenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride is a piperazine derivative with potential pharmacological applications. This compound has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-(3-methylphenyl)piperazine with chloroacetyl chloride. The reaction is performed under basic conditions, often utilizing triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for the efficient production of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modification of their activity. Additionally, the piperazine ring facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Pharmacological Effects

Research has shown that piperazine derivatives exhibit a range of biological activities, including:

- Antidepressant Activity : Piperazine derivatives have been studied for their effects on serotonin receptors. For instance, BP-554, a related compound, demonstrated selective agonistic activity at 5-HT1A receptors, influencing mood and anxiety .

- Anticancer Potential : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Studies indicate that piperazine derivatives can induce apoptosis in cancer cells and disrupt microtubule formation, which is crucial for cell division .

- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Antidepressant Effects

A study involving BP-554 highlighted its ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal membranes, suggesting its role as a selective 5-HT1A receptor agonist. This effect was associated with reduced levels of serotonin metabolites in the brain, indicating potential antidepressant properties .

Case Study 2: Anticancer Activity

In research evaluating various piperazine derivatives for anticancer activity, compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values as low as 52 nM. The mechanism involved cell cycle arrest and induction of apoptosis, demonstrating the therapeutic potential of these compounds in oncology .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antidepressant, anticancer | Induces apoptosis in cancer cells |

| BP-554 | Selective agonist at 5-HT1A receptors | Reduces serotonin metabolites in vivo |

| mCPP (meta-Chlorophenylpiperazine) | Hypophagic effects | Inhibits food intake in rats |

Q & A

Q. What are the standard synthetic routes for 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride in academic laboratories?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HOAt) to introduce the chloroacetyl group onto the piperazine backbone. Key steps include:

- Reagent Selection : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to activate carboxyl groups for nucleophilic substitution .

- Purification : Post-synthesis purification employs recrystallization (using solvents like ethyl acetate) or column chromatography to isolate the hydrochloride salt .

- Critical Parameters : Reaction temperature (0–20°C) and pH control (using trifluoroacetic acid) are optimized to prevent side reactions like hydrolysis of the chloroacetyl group .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Chloroacetyl coupling | EDC, HOAt, 0–20°C, TFA | Activate carboxyl group | |

| Purification | Ethyl acetate, recrystallization | Isolate hydrochloride salt |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- HPLC : Quantifies purity (>95%) and detects impurities (e.g., unreacted precursors) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 324.76 g/mol via ESI-MS) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloroacetyl at N1, 3-methylphenyl at C4) .

- Melting Point Analysis : Validates crystalline consistency (e.g., 225–234°C for similar piperazine hydrochlorides) .

Note : Discrepancies in melting points between batches may indicate polymorphic forms or hydration states, requiring further DSC analysis .

Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloroacetyl moiety acts as an electrophilic site, enabling reactions with nucleophiles (amines, thiols):

- Mechanism : The chlorine atom withdraws electron density, polarizing the carbonyl and facilitating attack by nucleophiles (e.g., amines to form amides) .

- By-Product Mitigation : Competing hydrolysis (to glycine derivatives) is minimized by avoiding aqueous conditions and using anhydrous solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?

Methodological Answer:

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., dichloromethane vs. THF), and stoichiometry identifies optimal parameters .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate coupling but risk over-acylation; kinetic studies are recommended .

- In-Line Analytics : FTIR monitors reaction progress by tracking carbonyl (C=O) and chloroacetyl (C-Cl) peaks .

Q. Table 2: Common By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation | Reference |

|---|---|---|---|

| Hydrolysis derivatives | Aqueous contamination | Anhydrous solvents, molecular sieves | |

| Di-substituted piperazine | Excess chloroacetyl chloride | Controlled reagent addition |

Q. How to resolve contradictions in reported biological activities of structurally related piperazines?

Methodological Answer:

- SAR Studies : Compare substituent effects (e.g., 3-methylphenyl vs. 4-chlorophenyl) on receptor binding using radioligand assays .

- Meta-Analysis : Re-evaluate published data for confounding factors (e.g., impurity profiles, assay conditions) .

- Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial chloroacetyl orientation) via X-ray diffraction .

Example : Analogues with benzodioxinyl groups show enhanced serotonin receptor affinity but reduced stability, highlighting trade-offs in design .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to GPCRs (e.g., 5-HT receptors) using crystal structures (PDB: 6WGT) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds .

- QSAR Models : Train models on piperazine datasets to predict logP, pKa, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.